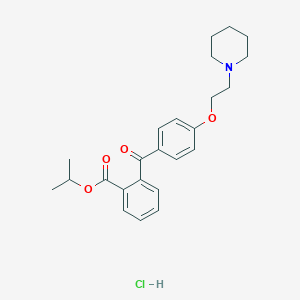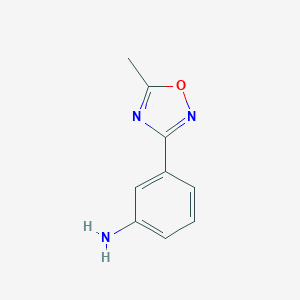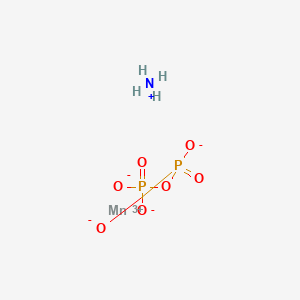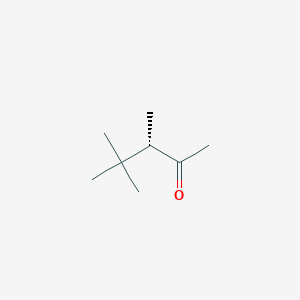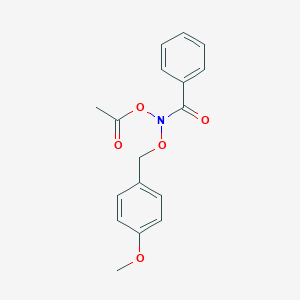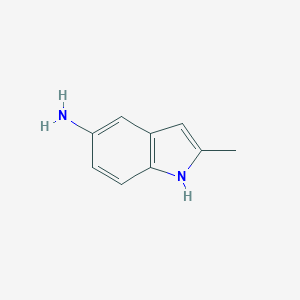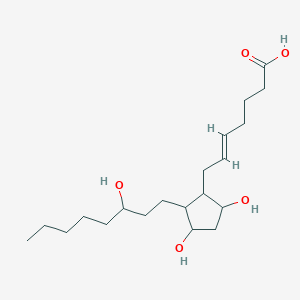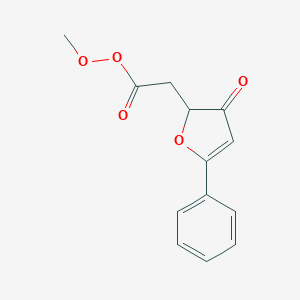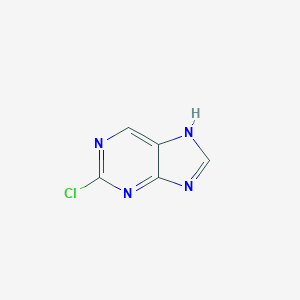
2-chloro-9H-purine
Overview
Description
2-Chloro-9H-purine: is a chlorinated derivative of purine, a heterocyclic aromatic organic compound Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes
Mechanism of Action
Target of Action
2-Chloro-9H-purine is a derivative of purine, a heterocyclic aromatic organic compound that is involved in many biological processes. Purine and its derivatives have been found to target various cancers . .
Mode of Action
Purine derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Purine metabolism consists of de novo synthesis, catabolism, and salvage pathways . ATP depletion induced by ischemia and intake of fructose and alcohol, and degradation of RNA and DNA induced by cell turnover and intake of a purine-rich diet can activate the purine metabolism pathway . .
Pharmacokinetics
It is known that the compound is slightly soluble in water and dmso .
Result of Action
Purine derivatives have shown significantly enhanced anticancer activities against targeted receptor proteins .
Action Environment
It is known that the compound is stable under normal storage conditions .
Biochemical Analysis
Biochemical Properties
It is known that purine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific biochemical context .
Cellular Effects
Purine derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that purine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of purine derivatives can change over time, and this can include changes in the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of purine derivatives can vary with dosage, and this can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that purine derivatives can be involved in various metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
It is known that purine derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that purine derivatives can be directed to specific compartments or organelles by various targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Chlorination: One common method for synthesizing 2-chloro-9H-purine involves the direct chlorination of purine.
Substitution Reactions: Another approach involves the substitution of a suitable leaving group in a purine derivative with a chlorine atom.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes using efficient chlorinating agents and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 2-Chloro-9H-purine readily undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine atom.
Oxidation and Reduction: While less common, this compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and various amines are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be employed under controlled conditions.
Major Products:
Nucleophilic Substitution: Products include 2-alkoxy, 2-aryloxy, 2-amino, and 2-thio derivatives of purine.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: 2-Chloro-9H-purine serves as a versatile intermediate in the synthesis of various purine derivatives. Its reactivity makes it a valuable building block for constructing complex molecules in medicinal chemistry .
Biology: In biological research, this compound is used to study the structure and function of nucleic acids. It can be incorporated into synthetic oligonucleotides to investigate DNA and RNA interactions .
Medicine: this compound and its derivatives have shown potential as antiviral and anticancer agents. Their ability to interfere with nucleic acid metabolism makes them promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as an intermediate in various chemical processes highlights its industrial significance .
Comparison with Similar Compounds
2-Fluoro-9H-purine: Similar to 2-chloro-9H-purine, this compound has a fluorine atom at the 2-position.
2-Bromo-9H-purine: This compound contains a bromine atom at the 2-position.
2-Iodo-9H-purine: The presence of an iodine atom at the 2-position makes this compound highly reactive in nucleophilic substitution reactions.
Uniqueness of this compound: The chlorine atom in this compound provides a balance between reactivity and stability, making it a versatile intermediate in synthetic chemistry. Its unique properties enable it to participate in a wide range of chemical reactions and applications .
Properties
IUPAC Name |
2-chloro-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMBVWROWJGFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333967 | |
| Record name | 2-chloro-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1681-15-8 | |
| Record name | 2-Chloropurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-7H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications to the 2-chloro-9H-purine scaffold led to significant improvements in anti-rhinovirus activity?
A1: Research indicates that the introduction of a 2-chloro substituent to the 9-benzyl-6-(dimethylamino)-9H-purine scaffold significantly enhanced anti-rhinovirus activity compared to unsubstituted counterparts []. Furthermore, incorporating small, lipophilic para substituents on the 6-anilino group in 6-anilino-9-benzyl-2-chloropurines also contributed to potent inhibition of rhinovirus serotype 1B []. These findings highlight the importance of specific structural modifications in modulating the antiviral activity of these compounds.
Q2: Did the researchers observe any variations in antiviral activity across different rhinovirus serotypes?
A2: Yes, while some this compound derivatives showed promising activity against rhinovirus serotype 1B, further testing against a broader range of serotypes revealed variations in sensitivity []. For instance, compound 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine (29) displayed a wide range of IC50 values (0.08 to 14 μM) across 18 tested rhinovirus serotypes, indicating that some serotypes were less susceptible to its antiviral effects []. This emphasizes the need to consider serotype-specific responses when developing antiviral therapies based on this scaffold.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


